molecular formula C18H12F3I4NO5 B566017 N-(Trifluoroacetyl)-L-thyroxine Methyl Ester CAS No. 906325-95-9

N-(Trifluoroacetyl)-L-thyroxine Methyl Ester

Cat. No. B566017
M. Wt: 886.909
InChI Key: LJZOPJWCLTTXIL-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(Trifluoroacetyl)-L-thyroxine Methyl Ester” is a compound that contains a trifluoroacetyl group. Trifluoroacetyl is a functional group in organic chemistry with the formula CF3C(O)-. It is used as a protecting group for amines in organic synthesis .


Synthesis Analysis

While specific synthesis methods for “N-(Trifluoroacetyl)-L-thyroxine Methyl Ester” are not available, trifluoroacetyl derivatives are generally prepared by reacting the corresponding amine with trifluoroacetic anhydride .


Chemical Reactions Analysis

Esters, like “N-(Trifluoroacetyl)-L-thyroxine Methyl Ester”, can undergo a variety of reactions. One such reaction is hydrolysis, which can occur under acidic or basic conditions, resulting in a carboxylic acid and an alcohol .

Scientific Research Applications

  • Isotope Dilution-Mass Spectrometry for Thyroxine Assay : A method using isotope dilution-mass spectrometry was described for accurate assay of thyroxine in serum. It involves converting thyroxine into the N,O-bis(trifluoroacetyl)methyl ester for gas chromatography-mass spectrometry analysis, providing high accuracy and specificity (Möller, Falk, & Björkhem, 1983).

  • Analysis of Thyroid Hormones : A study evaluating a stationary phase in gas chromatography of thyroid hormones noted the use of N,O-dipivalyl methyl esters of triiodothyronine and thyroxine, highlighting its utility in sensitive detection and measurement (Tajuddin & Elfbaum, 1973).

  • Thyroxine Analog Synthesis and Analysis : Research on the molecular conformation of thyroxine analogs, including 4-methoxy-3,5,3-trimethyl-L-thyronine N-acetyl ethyl ester, provided insights into the conformation required for hormonal activity, useful in understanding thyroid hormone function and design of analogs (Cody, 1978).

  • Carbon-13 NMR Studies of Thyroid Hormones : This study involved the conformational analysis of diphenyl ethers, including thyroxine N-acetyl methyl ester, providing a deeper understanding of thyroid hormone structures and interactions (Mazzocchi, Ammon, & Colicelli, 1978).

  • Chromatography of Amino Acids as N-Trifluoroacetyl Methyl Esters : A method was developed for the preparation of N-trifluoroacetyl methyl esters of amino acids, facilitating their separation and determination by temperature-programmed gas chromatography, applicable in biochemical analysis (Shearer & Warner, 1971).

  • Measurement of Thyroxine in Serum by Isotope Dilution Mass Spectrometry : This definitive method for measuring thyroxine in human serum includes forming the methyl ester and N,O-bistrifluoroacetyl derivative, showcasing the method's precision and relevance in clinical chemistry (Siekmann, 1987).

  • HPLC-based One-site Immunometric Assay : This method uses an HPLC analyte analog column for determining thyroxine, involving the preparation of acridinium ester-labeled Fab fragments and an immobilized analog column. It underscores the technique's applicability in clinical chemistry and proteomic or combinatorial libraries (Oates, Clarke, Zimlich, & Hage, 2002).

properties

IUPAC Name

methyl (2S)-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]-2-[(2,2,2-trifluoroacetyl)amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F3I4NO5/c1-30-16(28)13(26-17(29)18(19,20)21)4-7-2-11(24)15(12(25)3-7)31-8-5-9(22)14(27)10(23)6-8/h2-3,5-6,13,27H,4H2,1H3,(H,26,29)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJZOPJWCLTTXIL-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F3I4NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

886.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Trifluoroacetyl)-L-thyroxine Methyl Ester

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